molecular formula C2H8N2 B1196685 Ethylhydrazine CAS No. 624-80-6

Ethylhydrazine

Cat. No.: B1196685
CAS No.: 624-80-6
M. Wt: 60.1 g/mol
InChI Key: WHRIKZCFRVTHJH-UHFFFAOYSA-N
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Scientific Research Applications

Ethylhydrazine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylhydrazine can be synthesized through several methods. One common approach involves the alkylation of hydrazine with ethyl halides. For instance, reacting hydrazine with ethyl bromide under basic conditions yields this compound. Another method involves the reduction of ethyl azide with lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced through the continuous flow of a microreactor. This method involves the reaction of diethyl sulfate with hydrazine, followed by purification to remove by-products such as dithis compound .

Chemical Reactions Analysis

Types of Reactions: Ethylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ethyl diazene and nitrogen gas.

    Reduction: Ethylamine.

    Substitution: Hydrazones.

Mechanism of Action

Ethylhydrazine exerts its effects primarily through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones via a two-step mechanism. Initially, this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This intermediate then dehydrates to yield the final hydrazone product .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to form stable hydrazone conjugates makes it particularly valuable in bioconjugation and mass spectrometry-based detection .

Properties

IUPAC Name

ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2/c1-2-4-3/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRIKZCFRVTHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043831
Record name Ethylhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-80-6
Record name Ethylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, ethyl-
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Record name Ethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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